molecular formula C11H13FO2 B8430037 5-(4-Fluorophenoxy)-1-penten-4-ol

5-(4-Fluorophenoxy)-1-penten-4-ol

Cat. No. B8430037
M. Wt: 196.22 g/mol
InChI Key: XTZNMVUAGNRHBJ-UHFFFAOYSA-N
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Patent
US04102888

Procedure details

Allyl bromide (~0.5 g.) is added to a stirred suspension of magnesium turnings (4.49 g., 0.185 mole) in dry ether (50 ml.) at 25° C. Upon initiation of reflux, the reaction suspension is stirred and treated with a solution of allyl bromide (24.2 g., 0.2 mole) and 4-fluorophenoxyacetaldehyde (19 g., 0.123 mole) in dry ether (110 ml.) added at such a rate as to maintain a gentle reflux. The resulting reaction mixture is heated at reflux for 1 hour, cooled to 0°-5° C., and treated with 3.2 N sulfuric acid (70 ml.), providing a heterogeneous mixture. After separating the phases, the aqueous phase is extracted with ether three times. The organic phase is combined with the ethereal extracts and washed with 5% aqueous sodium bicarbonate, dried over magnesium sulfate, and filtered. Evaporation of the filtrate in vacuo affords an oily residue which is distilled to provide the title compound as a colorless oil (18.6 g., 77%), bp0.03 73° C.; pmr (CCl4) δ2.32 (2H, t), 2.54 (H, m) 3.6-4.1 (3H, m), 4.8-5.05 (H, m) 5.05-5.25 (H, m), 5.4-6.3 (H, m) and 6.6-7.1 (4H, m).
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
4.49 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
77%

Identifiers

REACTION_CXSMILES
[Mg].[CH2:2](Br)[CH:3]=[CH2:4].[F:6][C:7]1[CH:16]=[CH:15][C:10]([O:11][CH2:12][CH:13]=[O:14])=[CH:9][CH:8]=1.S(=O)(=O)(O)O>CCOCC.C(Br)C=C>[F:6][C:7]1[CH:16]=[CH:15][C:10]([O:11][CH2:12][CH:13]([OH:14])[CH2:4][CH:3]=[CH2:2])=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
24.2 g
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
19 g
Type
reactant
Smiles
FC1=CC=C(OCC=O)C=C1
Name
Quantity
110 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
70 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
4.49 g
Type
reactant
Smiles
[Mg]
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C=C)Br

Conditions

Stirring
Type
CUSTOM
Details
the reaction suspension is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon initiation of reflux
ADDITION
Type
ADDITION
Details
added at such a rate as
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a gentle reflux
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0°-5° C.
CUSTOM
Type
CUSTOM
Details
providing a heterogeneous mixture
CUSTOM
Type
CUSTOM
Details
After separating the phases
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with ether three times
WASH
Type
WASH
Details
washed with 5% aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Evaporation of the filtrate in vacuo
CUSTOM
Type
CUSTOM
Details
affords an oily residue which
DISTILLATION
Type
DISTILLATION
Details
is distilled

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(OCC(CC=C)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 18.6 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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